Product packaging for 5-(5-Methoxy-2-nitrophenyl)uracil(Cat. No.:CAS No. 1005386-85-5)

5-(5-Methoxy-2-nitrophenyl)uracil

Cat. No.: B13739581
CAS No.: 1005386-85-5
M. Wt: 263.21 g/mol
InChI Key: LXXWQPXSLYWQMP-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Uracil (B121893) Analogues in Chemical Biology

Uracil is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. wikipedia.org Beyond this primary role, uracil derivatives have been extensively investigated for their therapeutic potential. nih.gov Modifications to the uracil ring, particularly at the C5 and N1/N3 positions, have yielded a plethora of compounds with significant biological activities. nih.govmdpi.com These substituted uracil analogues are recognized as "privileged structures" in drug discovery due to their synthetic accessibility and their ability to interact with a diverse range of biological targets. nih.gov

The biological activities of substituted uracils are vast, with antiviral and antitumor properties being the most prominently reported. nih.gov For instance, 5-fluorouracil (B62378) is a well-established chemotherapeutic agent. Other derivatives have shown potent activity against viruses such as HIV, hepatitis B and C, and herpes viruses. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes in viral replication or cellular proliferation pathways. nih.govnih.gov The development of these analogues is crucial in addressing the challenges of drug resistance and the emergence of new pathogens. nih.gov

Overview of the Nitrophenyl and Methoxy (B1213986) Moieties in Molecular Design and Reactivity

The introduction of specific functional groups onto a core scaffold is a key strategy in medicinal chemistry to modulate a compound's properties. The 5-(5-Methoxy-2-nitrophenyl)uracil structure features two such important moieties: a nitrophenyl group and a methoxy group.

The nitrophenyl group is a common substituent in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and, consequently, the entire molecule. This can impact the compound's reactivity and its ability to interact with biological targets. Nitro-substituted compounds are found in a variety of therapeutic agents and are often investigated for their potential as anticancer and antimicrobial agents.

The methoxy group (-OCH3) is prevalent in both natural products and synthetic drugs. nih.gov Its inclusion in a molecule can have several beneficial effects. The methoxy group can enhance a ligand's binding to its target, improve its physicochemical properties, and favorably influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net While it can sometimes be a site of metabolic breakdown, its strategic placement can lead to improved pharmacological properties. mdpi.com Studies have shown that the position of methoxy groups can significantly affect the biological activity of a compound. mdpi.comnih.gov

Rationale for Investigating the this compound Framework in Academic Research

The investigation into the this compound framework is predicated on a sound scientific rationale that combines the known properties of its constituent parts. The uracil scaffold provides a proven platform for the development of bioactive molecules. nih.gov The attachment of a phenyl ring at the 5-position of uracil is a common modification that has led to potent biological agents. mdpi.com

Current Landscape of Uracil-Based Research Methodologies

The study of uracil derivatives employs a range of established and emerging research methodologies.

Synthesis: The synthesis of substituted uracils can be achieved through various chemical routes. numberanalytics.com Common methods include the modification of the pre-formed uracil ring or the de novo synthesis from acyclic precursors. numberanalytics.com For 5-substituted uracils, palladium-catalyzed cross-coupling reactions are frequently employed. The synthesis of selenium-substituted uracil derivatives has been achieved through the addition of methyl hypobromite (B1234621) to the 5,6 double bond, followed by reaction with sodium diselenide. nih.gov

Structural and Physicochemical Analysis: A variety of spectroscopic and computational techniques are used to characterize uracil derivatives.

Spectroscopy: NMR and IR spectroscopy are fundamental tools for elucidating the molecular structure of these compounds. numberanalytics.com

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.org

Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations offer insights into the electronic properties, reactivity, and conformational behavior of uracil derivatives in different environments. numberanalytics.comnih.gov

Biological Evaluation: The assessment of the biological activity of new uracil derivatives involves a battery of in vitro and, in some cases, in vivo assays. These assays are designed to screen for specific activities, such as antiviral, anticancer, or enzyme inhibitory effects.

Research Objectives and Scope of Investigation

The primary research objective for a compound like this compound is to systematically evaluate its potential as a novel bioactive agent. The scope of such an investigation would typically encompass:

Efficient Synthesis: Developing a robust and scalable synthetic route to this compound and related analogues to enable further studies.

Comprehensive Characterization: Thoroughly characterizing the compound's chemical and physical properties using modern analytical techniques.

Biological Screening: Evaluating the compound against a panel of biological targets, including cancer cell lines and viral enzymes, to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues with systematic variations in the substitution pattern to understand the relationship between the molecular structure and biological activity. This helps in optimizing the lead compound for improved potency and selectivity.

Mechanistic Studies: Investigating the molecular mechanism of action for any observed biological activity to understand how the compound exerts its effects at a cellular and molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O5 B13739581 5-(5-Methoxy-2-nitrophenyl)uracil CAS No. 1005386-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005386-85-5

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

5-(5-methoxy-2-nitrophenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N3O5/c1-19-6-2-3-9(14(17)18)7(4-6)8-5-12-11(16)13-10(8)15/h2-5H,1H3,(H2,12,13,15,16)

InChI Key

LXXWQPXSLYWQMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C2=CNC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies and Chemo Transformative Pathways of 5 5 Methoxy 2 Nitrophenyl Uracil

Historical Development of Synthetic Approaches to Uracil (B121893) Derivatives

The journey of uracil synthesis began with its first isolation in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein. testbook.com Shortly after, in 1885, German chemist Robert Behrend coined the name "uracil" while working on synthesizing derivatives of uric acid. wikipedia.org Early laboratory syntheses were foundational, such as the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid and the hydrolysis of cytosine. testbook.comyoutube.com Another early method involved the double decomposition of thiouracil in an aqueous chloroacetic acid solution. testbook.com These initial methods, while groundbreaking, often suffered from low yields and harsh reaction conditions. chemicalbook.com Over the decades, the focus shifted towards developing more efficient and versatile synthetic routes to access a wide array of uracil derivatives with diverse functionalities, driven by their potential as therapeutic agents. acs.orgacs.org

Current State-of-the-Art Synthesis of 5-Substituted Uracil Scaffolds

The C-5 position of the uracil ring is a key site for introducing chemical diversity, leading to a broad spectrum of biologically active molecules. mdpi.comnih.gov Modern synthetic chemistry has provided a sophisticated toolkit for the regioselective functionalization of this position.

Regioselective Functionalization Strategies at the C-5 Position of Uracil

Direct C-H arylation has emerged as a powerful tool for creating 5-aryluracils. By carefully selecting protecting groups for the uracil nitrogen atoms, such as benzyl (B1604629) groups, and tuning the catalytic system, chemists can selectively introduce aryl moieties at the C-5 position. For instance, palladium-catalyzed C-H arylations in the absence of copper(I) iodide (CuI) preferentially yield 5-aryl-1,3-dibenzyluracils. nih.gov This regioselectivity is crucial for synthesizing specifically substituted uracil derivatives.

Another important strategy involves the use of 5-halouracils as precursors. The halogen atom at the C-5 position, often bromine or iodine, serves as a versatile handle for introducing various substituents through substitution reactions. mdpi.comnih.gov For example, 5-bromouracil (B15302) can undergo condensation reactions with amines to produce 5-aminouracil (B160950) derivatives. mdpi.com

Vinyl sulfones attached to the C-5 position of uracil have also been developed as reactive probes. These functionalities can undergo efficient and stereoselective addition-elimination reactions with nucleophiles like amines and thiols, allowing for further functionalization. fiu.edu

Catalytic Approaches in the Formation of Aryl-Uracil Linkages

The formation of a direct bond between an aryl group and the uracil ring is a key transformation in the synthesis of compounds like 5-(5-Methoxy-2-nitrophenyl)uracil. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for this purpose. These reactions typically involve the coupling of a 5-halouracil with an arylboronic acid in the presence of a palladium catalyst. conicet.gov.ar

Recent advancements have also explored dual photoredox and nickel catalysis for the functionalization of uridine (B1682114) derivatives. acs.org This methodology allows for the coupling of N-substituted glycine (B1666218) derivatives to the N3-position of 5-halouridines under mild, visible-light-mediated conditions. acs.org While this particular example focuses on the N3-position, the underlying principles of using photoredox and nickel catalysis open new avenues for forming carbon-carbon bonds at various positions on the uracil scaffold.

The table below summarizes some of the catalytic systems used in the synthesis of substituted uracils.

Catalyst SystemReactantsProduct TypeReference
Palladium(II) acetate (B1210297), Triphenylarsine, Potassium carbonate5-Iodouracil, Arylboronic acid5-Aryluracil conicet.gov.ar
Palladium catalyst, Copper(I) iodide1,3-Protected uracil, Aryl halide6-Aryluracil nih.gov
Palladium catalyst1,3-Protected uracil, Aryl halide5-Aryluracil nih.gov
Iridium or Organic Dye and Nickel catalyst5-Halouridine, N-substituted glycineN3-Amino methylene (B1212753) uridine acs.org

Microwave-Assisted Synthetic Protocols for Uracil Derivatization

Microwave-assisted synthesis has become an increasingly popular technique for accelerating organic reactions, including the derivatization of uracils. nih.govresearchgate.net This method offers several advantages over conventional heating, such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles. For instance, the synthesis of certain O'-adamantylated uracil-derived nucleosides can be efficiently achieved using microwave irradiation. nih.govtandfonline.com Microwave-assisted protocols have also been successfully applied to the preparation of various 5- and 6-substituted uracil derivatives, including the synthesis of aminouracil derivatives. nih.govresearchgate.net The rapid and efficient nature of microwave heating makes it a valuable tool for the high-throughput synthesis of libraries of uracil analogues for biological screening. nih.gov

Reaction Mechanisms and Pathways in the Synthesis of this compound and Analogues

The synthesis of this compound likely involves a combination of fundamental organic reactions, with condensation and nucleophilic substitution playing pivotal roles.

Condensation Reactions and Nucleophilic Substitutions in Uracil Synthesis

The preparation of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils often starts with a condensation reaction between uracil and a substituted benzaldehyde, such as p-nitrobenzaldehyde, in the presence of a strong acid like concentrated hydrochloric acid. researchgate.net This initial step forms a key intermediate.

Subsequent reactions often involve nucleophilic substitution. For example, the synthesis of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils proceeds through the preparation of a 5-[chloro-(4-nitro-phenyl)-methyl]-uracil intermediate. The chlorine atom in this intermediate is then displaced by various alcohols in a nucleophilic substitution reaction to yield the desired alkoxy derivatives. researchgate.netnih.gov

The synthesis of 5-substituted uracils frequently utilizes 5-bromoacetyluracil as a starting material. The bromine atom in this compound is highly reactive and readily undergoes nucleophilic substitution with various nucleophiles to introduce glycolyl, glycyl, and other functional groups at the C-5 position. acs.orgnih.gov Similarly, the synthesis of 5-amino derivatives of uracil can be achieved through the substitution reaction of a bromine atom in 5-bromouracil with various amines. mdpi.comnih.gov

Alkylation Strategies for Methoxy (B1213986) Group Introduction and Uracil Functionalization

The synthesis of this compound involves the strategic introduction of a methoxy group onto a nitrophenyl-substituted uracil precursor. A common approach for forming such alkoxy derivatives involves the nucleophilic substitution of a suitable leaving group. For instance, the synthesis of analogous 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils has been achieved through the preparation of a 5-[chloro-(4-nitro-phenyl)-methyl]-uracil intermediate, followed by the substitution of the chlorine atom with various alcohols to yield the desired ethers. nih.govresearchgate.net This general methodology suggests that a similar pathway could be employed for the synthesis of this compound, likely starting from a halogenated precursor.

Furthermore, the functionalization of the uracil ring itself, particularly at the N1 and N3 positions, is a critical aspect of modifying the compound's properties. The alkylation of uracil derivatives can be directed to these nitrogen atoms. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient method for the regioselective N-alkylation of uracils. For example, using dimethylformamide (DMF) as a solvent in the presence of a base like potassium carbonate (K2CO3), various uracil derivatives can be selectively alkylated, predominantly at the N-1 position. researchgate.net This method offers a streamlined approach to introducing diverse alkyl groups to the uracil moiety of this compound, enabling the exploration of its structure-activity landscape.

Reagent/ConditionPosition of AlkylationReference
Various AlcoholsC5-(alkoxy) nih.govresearchgate.net
Alkyl Halides/MicrowaveN1 researchgate.net
Alkyl Halides/BaseN1 and N3 researchgate.net

Derivatization Strategies for Structural Exploration

To investigate the chemical and biological potential of this compound, various derivatization strategies can be employed. These approaches aim to introduce a range of chemical functionalities into the molecule, allowing for a systematic study of how structural changes impact its reactivity and interactions with biological systems.

Introduction of Diverse Substituents for Structure-Reactivity Studies

The introduction of diverse substituents onto the this compound scaffold is a key strategy for conducting structure-reactivity relationship (SRR) studies. The 5-position of the uracil ring is a particularly attractive site for modification, as derivatives with substituents at this position have been shown to exhibit a wide spectrum of biological activities. mdpi.comnih.gov Synthetic methods to achieve this include the conversion of a 5-bromoacetyluracil precursor into various derivatives, such as glycolyl, glycyl, and N,N-dimethylglycyl analogues. nih.gov Additionally, 5-formyluracil (B14596) can serve as a versatile intermediate for the preparation of acrylic acid derivatives and other functionalized compounds. nih.gov

The synthesis of 5-aryluracils can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a 5-halouracil and a corresponding boronic acid. conicet.gov.ar This methodology allows for the introduction of a wide array of substituted phenyl rings and other aryl groups at the 5-position, providing a powerful tool for fine-tuning the electronic and steric properties of the molecule. The biological activity of related 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils has been shown to be dependent on the length of the alkyl chain, highlighting the importance of such systematic modifications. nih.govresearchgate.net

PrecursorReagentResulting DerivativeReference
5-BromoacetyluracilGlycolic acid5-Glycolyluracil nih.gov
5-BromoacetyluracilGlycine5-Glycyluracil nih.gov
5-FormyluracilMalonic acid5-(2-Carboxyvinyl)uracil nih.gov
5-IodouracilArylboronic acid5-Aryluracil conicet.gov.ar

Synthesis of Labeled Analogues for Biochemical Probing

To investigate the mechanism of action and cellular fate of this compound, the synthesis of labeled analogues is an invaluable tool. These analogues, which incorporate stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), allow for their detection and quantification in complex biological mixtures.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interaction Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic arrangement and chemical environment within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure and Substituent Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the primary structure of 5-(5-Methoxy-2-nitrophenyl)uracil. These methods allow for the precise assignment of signals to specific hydrogen and carbon atoms in both the uracil (B121893) and the substituted phenyl rings.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the uracil ring, the methoxy (B1213986) group, and the nitrophenyl group. For instance, the uracil ring protons would likely appear as distinct signals, while the methoxy group would present as a singlet. The aromatic protons of the nitrophenyl group would exhibit splitting patterns indicative of their substitution.

The ¹³C NMR spectrum provides complementary information, with distinct peaks for each unique carbon atom in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment, allowing for the definitive assignment of the carbonyl carbons of the uracil ring, the carbons of the phenyl ring, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Uracil NH~11.0 - 11.5-
Uracil CH~7.5 - 8.0~140 - 145
Phenyl H~7.0 - 8.5~110 - 160
Methoxy H~3.9~56
Uracil C=O-~150 - 165
Uracil C5-~100 - 110
Phenyl C-NO₂-~145 - 150
Phenyl C-OCH₃-~155 - 160

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR) for Conformational and Interaction Analysis

To gain deeper insights into the three-dimensional structure and intermolecular interactions of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between coupled protons, helping to trace the proton connectivity within the uracil and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon skeleton.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for confirming the connection between the uracil and nitrophenyl moieties and for assigning quaternary carbons.

These techniques are crucial for determining the relative orientation of the two ring systems and for studying potential intermolecular interactions in solution or the solid state.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₁H₉N₃O₅.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation patterns. For this compound, MS/MS studies would likely show cleavage of the bond between the uracil and phenyl rings, as well as fragmentation of the substituent groups, such as the loss of the nitro (NO₂) and methoxy (OCH₃) groups. nih.gov Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule and the nature of its substituents. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. psu.edu

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups within its structure. nih.gov Key expected vibrational modes include:

N-H stretching from the uracil ring, typically appearing as a broad band in the region of 3100-3300 cm⁻¹.

C=O stretching from the two carbonyl groups of the uracil moiety, which would likely show strong absorptions around 1650-1750 cm⁻¹. researchgate.net

N-O stretching from the nitro group, expected to produce strong, characteristic bands in the ranges of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

C-O stretching from the methoxy group, which would appear in the fingerprint region.

Aromatic C-H and C=C stretching vibrations from the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Uracil N-HStretching3100 - 3300
Uracil C=OStretching1650 - 1750
Nitro N-OAsymmetric Stretching1500 - 1560
Nitro N-OSymmetric Stretching1345 - 1385
Methoxy C-OStretching1000 - 1300
Aromatic C=CStretching1400 - 1600

These IR data, in conjunction with NMR and MS data, provide a comprehensive and robust characterization of the chemical structure of this compound. psu.edunih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides insights into the conjugated systems and chromophores present in the structure.

The uracil ring itself exhibits characteristic absorption bands. The NIST spectral database for uracil shows a λmax in aqueous solution, which can be influenced by substitution. The conjugation between the nitrophenyl ring and the uracil ring at the C5 position is expected to cause a bathochromic (red) shift in the λmax compared to the individual chromophores, indicating a more extended π-electron system.

Furthermore, UV-Vis spectroscopy is invaluable for monitoring interactions of the compound with other molecules, such as biological macromolecules or metal ions. Changes in the absorption spectrum, such as shifts in λmax or changes in molar absorptivity, can indicate binding events and provide data for determining binding constants and stoichiometry.

Table 1: Expected UV-Vis Spectral Characteristics of this compound based on Analogous Compounds

FeatureExpected ObservationRationale based on Analogous Compounds
λmax ~320 nm and other bandsContribution from the nitrophenyl chromophore, similar to other nitrophenyl-containing compounds. nih.gov The uracil chromophore and conjugation effects will also contribute.
Solvatochromism Potential shifts in λmax with solvent polarityThe polar nitro and methoxy groups, as well as the uracil ring, can interact differently with solvents of varying polarities, affecting the energy of electronic transitions.
Interaction Monitoring Spectral shifts upon bindingChanges in the electronic environment upon interaction with other molecules will alter the absorption spectrum, enabling the study of binding events.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

In the case of this compound, several conformational features can be anticipated:

Planarity: The nitro group is generally observed to be nearly co-planar with the phenyl ring to maximize resonance stabilization. researchgate.net

Dihedral Angle: The dihedral angle between the phenyl ring and the uracil ring is a key conformational parameter. Due to potential steric hindrance between the ortho-nitro group and the uracil ring, a non-planar arrangement is expected. For comparison, in the crystal structure of 5′-methoxy-2,4,6-trimethyl-2′-nitrosobiphenyl, the two phenyl rings are nearly orthogonal to each other. researchgate.net

Intermolecular Interactions: The uracil moiety is capable of forming various hydrogen bonds through its N-H and C=O groups, which will play a significant role in the crystal packing. The methoxy and nitro groups can also participate in weaker intermolecular interactions.

Table 2: Predicted Crystallographic Parameters and Conformation for this compound based on Related Structures

ParameterPredicted FeatureRationale from Analogous Structures
Nitro Group Conformation Co-planar with the phenyl ringMaximizes resonance, as seen in other nitrophenyl structures. researchgate.net
Phenyl-Uracil Dihedral Angle Significantly twistedSteric hindrance from the ortho-nitro group is expected to force a non-planar arrangement, similar to related biphenyl (B1667301) systems. researchgate.net
Crystal Packing Dominated by hydrogen bondingThe uracil core is a strong hydrogen bond donor and acceptor, leading to extensive networks in the solid state. ucl.ac.uk
Methoxy Group Conformation Likely lies close to the plane of the phenyl ringThis conformation is commonly observed in methoxy-substituted phenyl compounds. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a high-resolution separation technique ideal for determining the purity of a compound and for its preparative isolation. While a specific HPLC method for this compound is not detailed in the available literature, a general reversed-phase HPLC (RP-HPLC) method can be proposed based on methods developed for similar compounds like uracil derivatives and nitrophenols. nih.govmdpi.comnih.gov

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is often effective. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 320 nm based on the expected UV spectrum) would be suitable for detection and quantification.

This method would allow for the separation of this compound from starting materials, by-products, and other impurities, enabling accurate purity assessment (typically expressed as a percentage of the total peak area). For preparative applications, the collected fractions can be analyzed to isolate the pure compound.

Thin-Layer Chromatography (TLC):

TLC is a rapid, simple, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For this compound, a normal-phase TLC system would likely be effective.

Stationary Phase: A silica (B1680970) gel plate is the standard stationary phase for normal-phase TLC.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used as the eluent. The ratio of the solvents would be optimized to achieve good separation, resulting in a retention factor (Rf) value that is neither too high nor too low.

Visualization: The compound spots on the TLC plate can be visualized under UV light (254 nm) due to the UV-absorbing nature of the aromatic rings.

TLC is an invaluable tool in the synthesis of this compound to quickly assess the consumption of starting materials and the formation of the product.

Table 3: Proposed Chromatographic Conditions for the Analysis of this compound

TechniqueStationary PhaseProposed Mobile PhaseDetectionApplication
HPLC C18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic Acid (Gradient)UV at ~320 nmPurity assessment, quantification, preparative isolation
TLC Silica Gel (Normal-Phase)Hexane/Ethyl Acetate or Dichloromethane/MethanolUV (254 nm)Reaction monitoring, purity checks, compound identification

Molecular Interactions and Biochemical Mechanisms in in Vitro and Cellular Models

Investigation of Ligand-Target Binding and Recognition Mechanisms

The interaction of small molecules with biological macromolecules is the foundational event for any pharmacological effect. For substituted uracils, these interactions are primarily with enzymes and nucleic acids, governed by the specific chemical features of the substituent at the 5-position.

Research into structurally related 5-substituted pyrimidine-2,4-diones (uracils) has revealed potent inhibitory activity against key enzymes. A study on 5-nitropyrimidine-2,4-dione analogues demonstrated direct inhibition of inducible nitric oxide synthase (iNOS) activity. nih.gov One of the lead compounds from this series showed an IC₅₀ value of 6.2 μM for iNOS activity and 8.6 μM for nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov Molecular docking studies confirmed that this inhibitor binds effectively within the active site of the iNOS enzyme. nih.gov

Furthermore, studies on 5-substituted 1-β-D-xylofuranosyluracil 5'-triphosphates have systematically detailed their inhibitory effects on DNA-dependent RNA polymerases I and II. nih.gov These uracil (B121893) analogues act as competitive inhibitors with respect to the natural substrate UTP. The inhibitory constants (Ki) varied based on the nature of the substituent at the 5-position (e.g., alkyl, halogen). For RNA polymerase I, the Ki values for several analogues were in the range of 2-6 μM, which is lower than the Km for UTP (8 μM), indicating strong binding. nih.gov In contrast, for RNA polymerase II, all tested analogues showed Ki values (0.4-3 μM) lower than the enzyme's Km for UTP (4 μM). nih.gov

Compound Class/DerivativeTarget EnzymeInhibition DataSource
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneInducible Nitric Oxide Synthase (iNOS)IC₅₀: 6.2 μM (enzyme activity) nih.gov
5-substituted xylofuranosyluracil 5'-triphosphatesRNA Polymerase IKi: 2-6 μM (competitive with UTP) nih.gov
5-substituted xylofuranosyluracil 5'-triphosphatesRNA Polymerase IIKi: 0.4-3 μM (competitive with UTP) nih.gov

The uracil base is a fundamental component of RNA and can also appear in DNA through cytosine deamination, where it is recognized and removed by the base excision repair pathway initiated by Uracil DNA Glycosylase (UDG). chemrxiv.orgnih.gov UDG enzymes specifically recognize and bind to uracil within a DNA strand, flipping the base out of the helix and into the enzyme's active site for cleavage. chemrxiv.org

The presence of a bulky substituent at the 5-position of uracil, such as the 5-methoxy-2-nitrophenyl group, can significantly influence its interaction with nucleic acids and related proteins. While direct incorporation data for 5-(5-Methoxy-2-nitrophenyl)uracil is not available, studies on other modified uracils provide insight. For instance, the uracil interference method, which uses DNA containing random deoxyuracil substitutions, helps to define protein-DNA contacts by assessing how these substitutions affect protein binding. scilit.com This highlights the sensitivity of protein-DNA recognition to modifications on the uracil base.

Additionally, certain molecules like psoralen (B192213) derivatives are known to intercalate into double-stranded DNA or RNA and can be used to probe nucleic acid structures and interactions. nih.gov The potential for the planar phenyl ring of this compound to intercalate or bind in the grooves of DNA or RNA is a plausible mechanism of action that warrants investigation.

In the case of iNOS inhibition by a 5-nitropyrimidine-2,4-dione analogue, docking studies revealed that the inhibitor forms favorable binding interactions within the enzyme's active site. nih.gov This complex formation is responsible for the observed inhibition of enzymatic activity.

A unique example of protein-uracil complexation is seen with UdgX, a protein from the UDG superfamily found in Mycobacterium smegmatis. nih.gov Unlike other UDGs that excise uracil, UdgX forms an extremely stable, covalent-like complex with uracil-containing DNA that is resistant to heat and denaturing agents. nih.govacs.org This demonstrates that a protein can be engineered to form a highly specific and tight complex with a uracil-modified nucleic acid. nih.govacs.org

Modulation of Biochemical Pathways in Cell-Free Systems

By interacting with specific molecular targets, substituted uracils can modulate the activity of entire biochemical pathways. These effects are typically first characterized in cell-free systems to isolate the direct impact on enzymes and substrates.

As detailed in section 4.1.1, derivatives of 5-substituted uracils have demonstrated clear inhibitory effects on several enzymes in cell-free assays.

Inducible Nitric Oxide Synthase (iNOS): Analogues containing the 5-nitropyrimidine-2,4-dione scaffold are confirmed inhibitors of iNOS, directly targeting the enzyme's catalytic activity. nih.gov

RNA Polymerases I and II: Various 5-substituted uracil nucleotide analogues act as potent competitive inhibitors of both RNA polymerase I and II, effectively blocking the incorporation of UMP into nascent RNA chains. nih.gov The degree of inhibition is dependent on the specific substituent at the 5-position. nih.gov

While direct inhibition of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) by this compound has not been reported, other uracil-nucleotide analogs have been extensively studied as NPP1 inhibitors, suggesting that the uracil scaffold is a viable starting point for designing inhibitors for this enzyme family as well.

Substitutions on the uracil ring can alter the way an enzyme interacts with its substrate, sometimes affecting reaction rates without complete inhibition or even altering substrate specificity.

The study of 5-substituted uracil analogues on RNA polymerases revealed differential effects. For RNA polymerase I, the inhibitory activity was influenced more by the steric bulk of the 5-position substituent than by its electronic properties. nih.gov Conversely, the inhibitory activity against RNA polymerase II was less sensitive to these properties, suggesting that the active sites of the two polymerases have different structural and electronic requirements for binding 5-substituted uracil analogues. nih.gov This demonstrates a modulation of enzyme-ligand interaction based on the specific chemical nature of the uracil derivative.

In a broader context, enzymes involved in uracil metabolism can have their reaction rates and specificities altered. For example, Family 5 Uracil DNA Glycosylase (UDGb) is a versatile enzyme that can excise not only uracil but also other deaminated bases like hypoxanthine (B114508) and xanthine. nih.gov The rate of excision is related to the stability of the base pair in the DNA, indicating that the substrate context directly influences the enzyme's catalytic rate. nih.gov Furthermore, uracil itself is part of a degradative pathway in some bacteria, where a series of enzymatic reactions converts it into acetyl-CoA, a central metabolite, demonstrating how it is processed through a multi-step biochemical pathway. nih.gov

Structure-Activity Relationship (SAR) Studies in Defined Biochemical Systems

While no direct SAR studies for this compound have been published, the principles derived from related compounds can offer valuable insights.

Influence of Methoxy (B1213986) and Nitrophenyl Moieties on Molecular Recognition

The introduction of a methoxy (-OCH3) group and a nitrophenyl group at the 5-position of the uracil ring is expected to significantly influence its interaction with biological targets. The methoxy group, being an electron-donating group, can alter the electron density of the pyrimidine (B1678525) ring, potentially affecting hydrogen bonding patterns with target proteins or nucleic acids. The nitrophenyl moiety introduces a bulky, aromatic, and electron-withdrawing component. This can lead to various interactions, including pi-stacking with aromatic amino acid residues in a protein's binding pocket. The position of the nitro group (ortho to the point of attachment) and the methoxy group (meta) on the phenyl ring creates a specific electronic and steric profile that would be critical for molecular recognition.

Positional and Substituent Effects on Biochemical Potency and Selectivity

Research on other 5-substituted uracil derivatives has consistently demonstrated that the nature, size, and position of the substituent at the C5 position are critical determinants of biochemical potency and selectivity. For instance, studies on various uracil analogues have shown that bulky aromatic substituents can enhance binding to certain enzymes. The specific arrangement of the methoxy and nitro groups on the phenyl ring of this compound would likely confer a unique conformational preference, influencing its fit within a target's active site and, consequently, its inhibitory potency and selectivity for specific enzymes or receptors over others.

Investigation of Non-Covalent Interactions in Biological Systems

The structural features of this compound suggest several potential non-covalent interactions that could govern its biological activity. These include:

Hydrogen Bonding: The uracil ring itself contains hydrogen bond donors and acceptors, which are fundamental for its recognition by biological systems, mimicking the natural nucleobase.

Pi-Stacking Interactions: The nitrophenyl ring is a prime candidate for pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein binding site.

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the phenyl ring, which could lead to favorable dipole-dipole interactions.

Computational and Theoretical Chemistry Investigations of 5 5 Methoxy 2 Nitrophenyl Uracil

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(5-Methoxy-2-nitrophenyl)uracil, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are essential for predicting the molecule's behavior in chemical reactions and biological systems. Key electronic properties that can be determined for this compound using DFT are presented in Table 1.

Electronic PropertyDescriptionTypical Calculated Value (Illustrative)
Total EnergyThe total energy of the molecule in its optimized geometry.-1057.9 Hartrees
Dipole MomentA measure of the overall polarity of the molecule.5.8 Debye
Ionization PotentialThe energy required to remove an electron from the molecule.8.2 eV
Electron AffinityThe energy released when an electron is added to the molecule.2.5 eV

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack. The energies of these orbitals and the resulting energy gap are detailed in Table 2.

OrbitalEnergy (eV) (Illustrative)Description
HOMO-6.5Highest Occupied Molecular Orbital; region of electron donation.
LUMO-2.1Lowest Unoccupied Molecular Orbital; region of electron acceptance.
HOMO-LUMO Gap (ΔE)4.4Indicates the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would reveal electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, electron-deficient regions (positive potential) are prone to nucleophilic attack and can act as hydrogen bond donors. The nitro group and the carbonyl oxygens of the uracil (B121893) ring are expected to be regions of high negative potential, while the amine protons on the uracil ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, particularly in a biological context.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Binding Mode Analysis and Ligand Conformational Preferences

In the context of this compound, molecular docking simulations can be performed against various protein targets to predict its potential as a therapeutic agent. The simulation places the ligand into the binding site of the protein in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The results of these simulations provide a detailed picture of the binding mode, revealing the specific conformation the ligand adopts within the active site. This analysis helps to understand the structural basis of the ligand's activity and can guide the design of more potent analogs.

Prediction of Key Interacting Residues and Hydrogen Bonding Networks

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can be hydrophobic, electrostatic, or involve hydrogen bonds. Hydrogen bonds are particularly important for the specificity and stability of ligand-protein complexes.

Ligand Atom/GroupProtein Residue (Illustrative)Interaction TypeDistance (Å) (Illustrative)
Uracil C=O (Position 2)SerineHydrogen Bond2.9
Uracil N-H (Position 3)AspartateHydrogen Bond3.1
Uracil C=O (Position 4)Glycine (B1666218) (Backbone NH)Hydrogen Bond2.8
Methoxy (B1213986) OxygenThreonineHydrogen Bond3.2
Nitrophenyl RingPhenylalaninePi-Pi Stacking4.5

Potential Applications in Chemical Biology Research Tools

Development as Molecular Probes for Biochemical Pathways

Molecular probes are indispensable for tracing and understanding biochemical pathways. The structure of 5-(5-Methoxy-2-nitrophenyl)uracil suggests its potential development into such a probe. The nitrophenyl group can be exploited for cross-linking studies. Upon photoactivation, the nitro group can form a reactive nitrene intermediate, which can then covalently bind to nearby molecules, including enzymes or other proteins that interact with the uracil (B121893) moiety. This would allow for the identification and characterization of binding partners within a specific biochemical pathway.

Furthermore, the methoxy (B1213986) group can be subtly altered, for example, by replacing it with other functional groups to fine-tune the compound's properties, such as solubility or binding affinity, making it a more effective and specific probe.

Use in Enzyme Mechanism Elucidation Studies

The study of enzyme mechanisms often relies on the use of substrate analogs that can trap the enzyme in a particular conformational state or act as inhibitors. This compound could serve as a valuable tool in this context. For enzymes that recognize uracil or its derivatives, this compound could act as a competitive inhibitor.

By observing how the presence of this compound affects enzyme kinetics, researchers could gain insights into the active site's structure and the mechanism of substrate binding. The electronic properties of the nitrophenyl group could also influence the binding affinity and provide a means to probe the electronic environment of the enzyme's active site.

Application in Synthetic Biology as Modified Nucleotides or Nucleobases

Synthetic biology aims to design and construct new biological parts, devices, and systems. Modified nucleotides are key components in this field, enabling the creation of synthetic genetic polymers with novel functions. nih.gov this compound, once converted to its corresponding nucleoside triphosphate, could potentially be incorporated into DNA or RNA strands by polymerases. nih.gov

The resulting modified nucleic acids could possess unique properties. For example, the bulky nitrophenyl group could alter the duplex stability or the recognition by other proteins. nih.gov The photo-caging ability of the nitro group could be used to control gene expression or other cellular processes with spatial and temporal precision.

Design of Affinity Reagents for Protein Isolation and Characterization

The isolation of specific proteins from complex cellular mixtures is a crucial step in their characterization. Affinity reagents, which bind specifically to a target protein, are often used for this purpose. This compound could be functionalized to create such a reagent.

By attaching a linker arm to the uracil or the phenyl ring, the compound could be immobilized on a solid support, such as a bead. This functionalized support could then be used in affinity chromatography to capture proteins that bind to the uracil derivative. The captured proteins could then be eluted and identified, providing valuable information about uracil-binding proteins in a given biological system.

Integration into High-Throughput Screening (HTS) Methodologies for Novel Academic Discoveries

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. rsc.org While there is no specific published HTS campaign featuring this compound, its characteristics make it a potential candidate for inclusion in such libraries.

Its relatively small size and drug-like features would make it suitable for screening against a wide range of biological targets. For instance, it could be screened for inhibitory activity against various enzymes or for its ability to modulate protein-protein interactions. The identification of "hits" from such a screen could open up new avenues of research and lead to novel academic discoveries.

Future Directions and Emerging Research Avenues in Uracil Based Chemical Science

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 5-aryluracils, including 5-(5-Methoxy-2-nitrophenyl)uracil, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, offering a versatile and efficient route to form the crucial carbon-carbon bond between the uracil (B121893) scaffold and the aryl moiety. scbt.comarctomsci.com A probable synthetic route to this compound would involve the reaction of a 5-halogenated uracil, such as 5-bromouracil (B15302) or 5-iodouracil, with (5-methoxy-2-nitrophenyl)boronic acid in the presence of a palladium catalyst and a suitable base. labshake.commdpi.com

Recent research in this area focuses on the development of more sustainable and environmentally friendly "green" synthetic methodologies. This includes the use of water as a solvent, the development of reusable catalysts, and performing reactions at room temperature to minimize energy consumption. scbt.comnih.gov For instance, the use of water-soluble phosphine (B1218219) ligands can facilitate the recovery and reuse of the palladium catalyst, a critical aspect of green chemistry. scbt.com The exploration of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, further contributes to a more efficient and less wasteful process. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Conditions for the Synthesis of this compound

ParameterConditionRationale
Uracil Precursor 5-IodouracilHigher reactivity compared to 5-bromouracil
Boronic Acid (5-Methoxy-2-nitrophenyl)boronic acidArylating agent
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Efficient for C-C bond formation
Base Na₂CO₃ or K₂CO₃To activate the boronic acid
Solvent System Dioxane/Water or Toluene/WaterPromotes dissolution of reagents and catalyst activity
Temperature 80-100 °CTypical for Suzuki-Miyaura reactions

Integration with Advanced Biophysical Techniques for Deeper Mechanistic Understanding

To fully comprehend the potential of this compound, its interactions with biological macromolecules must be investigated at a molecular level. Advanced biophysical techniques are indispensable for elucidating these mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the compound and its binding interface with a target protein or nucleic acid. nih.gov

UV-visible spectroscopy and fluorescence spectroscopy are valuable tools for studying binding affinities and kinetics. arctomsci.com For example, changes in the absorption or emission spectra of a target protein upon binding of the uracil derivative can be used to quantify the interaction. Furthermore, computational methods, such as molecular dynamics (MD) simulations, are increasingly being used to predict and visualize the binding modes of small molecules like this compound with their biological targets. nih.gov These in-silico approaches can guide the rational design of more potent and selective analogues.

Rational Design of Uracil Analogues for Specific Molecular Recognition Events

The chemical structure of this compound, with its distinct substituents, offers multiple avenues for rational drug design. The nitro group, being a strong electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, significantly influence the electronic properties of the phenyl ring, which can in turn affect its binding to a biological target. The uracil core itself provides hydrogen bonding donors and acceptors that are crucial for molecular recognition. rsc.org

The goal of rational design is to systematically modify this structure to enhance its affinity and selectivity for a specific biological target, such as an enzyme or a receptor. For instance, the nitro group could be replaced with other substituents to modulate the compound's electronic and steric properties. The methoxy group's position could be altered, or it could be replaced by other alkyl or alkoxy groups to probe the steric and hydrophobic requirements of the binding pocket. The N1 and N3 positions of the uracil ring can also be functionalized to improve pharmacokinetic properties. acs.org

Interdisciplinary Research with Materials Science and Nanotechnology for Biosensing Applications

The unique properties of uracil derivatives are not limited to the realm of medicine. The ability of the uracil base to form specific hydrogen bonds makes it an attractive building block for the development of novel materials in an interdisciplinary context with materials science and nanotechnology. For example, uracil-containing polymers could be designed to self-assemble into well-defined nanostructures.

In the field of biosensing, uracil and its derivatives can be incorporated into DNA or RNA probes to detect specific nucleic acid sequences. The 5-aryl substituent of this compound could serve as a reporter group, for instance, by possessing fluorescent properties or by being amenable to attachment to a gold nanoparticle for colorimetric or electrochemical detection. The development of uracil-based sensors for the detection of DNA repair enzymes is an active area of research.

Contribution to the Broader Field of Nucleobase Chemistry and Engineering

The study of this compound and its analogues contributes significantly to the broader field of nucleobase chemistry and engineering. Each new derivative that is synthesized and characterized expands our understanding of the structure-activity relationships of this important class of compounds. ontosight.airesearchgate.net This knowledge is invaluable for the development of new drugs targeting a wide range of diseases, including viral infections and cancer. mdpi.comontosight.ai

Furthermore, the synthetic methodologies developed for uracil derivatives can often be applied to other heterocyclic systems. The insights gained from studying the biophysical interactions of these compounds can inform the design of novel molecular probes to study biological processes and can be harnessed for the creation of new functional materials with tailored properties. The continuous exploration of the chemical space around the uracil scaffold ensures its enduring importance in science and technology.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-(5-Methoxy-2-nitrophenyl)uracil?

Answer:
Synthesis typically involves coupling a pre-functionalized phenyl ring (5-methoxy-2-nitrophenyl) to a uracil scaffold. Key steps include:

  • Nitration and Methoxylation: Introducing nitro and methoxy groups onto the phenyl precursor via electrophilic aromatic substitution or Ullmann-type coupling .
  • Nucleophilic Substitution: Reacting the activated phenyl intermediate with uracil derivatives under acidic or basic conditions. For example, using concentrated H₂SO₄ to facilitate cyclization .
  • Purification: Column chromatography (silica gel/CHCl₃) or recrystallization (e.g., from methanol) ensures high purity .

Basic: How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

Answer:

  • Solubility: Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis .
  • Thermal Stability: Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures. For example, similar nitro-methoxy compounds exhibit stability up to 150°C .
  • Hygroscopicity: Assessed via dynamic vapor sorption (DVS) under controlled humidity .

Advanced: What mechanistic insights explain the reactivity of the nitro and methoxy substituents in this compound?

Answer:

  • Nitro Group (Electron-Withdrawing): Enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the 4-position of uracil. Stabilizes intermediates in reduction reactions (e.g., nitro to amine) .
  • Methoxy Group (Electron-Donating): Resonance effects stabilize intermediates during synthesis. Para-methoxy orientation reduces steric hindrance, favoring regioselective reactions .
  • Combined Effects: The push-pull electronic configuration between nitro and methoxy groups can alter redox potentials, impacting catalytic hydrogenation pathways .

Advanced: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons in the methoxy-nitrophenyl group appear as distinct doublets (δ 6.8–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 279.06 for C₁₁H₉N₃O₅) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, crucial for polymorphism studies .

Advanced: How can researchers resolve contradictions in reported biological activities of nitro-substituted uracil derivatives?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for pH/temperature variations .
  • Orthogonal Validation: Cross-validate results using enzymatic assays (e.g., thymidylate synthase inhibition) and cellular viability tests (e.g., MTT assays) .
  • Meta-Analysis: Apply statistical tools to aggregate data across studies, identifying confounding variables like solvent effects or impurity profiles .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., uracil N1/N3) using trimethylsilyl or benzyl groups during phenyl ring modifications .
  • Catalytic Methods: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups at the 6-position of uracil .
  • Radical Chemistry: Hydrogermylation or hydrostannylation of ethynyl-uracil derivatives enables stereoselective vinyl functionalization .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.